REACTION_CXSMILES
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[NH2:1][C:2]([NH2:4])=[O:3].N[CH2:6][CH2:7][CH2:8][CH2:9][OH:10]>>[OH:10][CH2:9][CH2:8][CH2:7][CH2:6][NH:1][C:2]([NH2:4])=[O:3]
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Name
|
|
Quantity
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6 g
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Type
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reactant
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Smiles
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NC(=O)N
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Name
|
|
Quantity
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9.8 g
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Type
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reactant
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Smiles
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NCCCCO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated at 130°-135° C. for 4 hours
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Duration
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4 h
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Name
|
|
Type
|
product
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Smiles
|
OCCCCNC(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |